Ethyl undec-10-EN-1-ylphosphonate
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Overview
Description
Ethyl undec-10-EN-1-ylphosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its unique structural features, which include an ethyl group and an undec-10-en-1-yl chain attached to the phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl undec-10-EN-1-ylphosphonate typically involves the reaction of undec-10-en-1-ol with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often require the use of a base, such as pyridine, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl undec-10-EN-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl undec-10-EN-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl undec-10-EN-1-ylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Methyl phosphonate
- Phenyl phosphonate
Uniqueness
Ethyl undec-10-EN-1-ylphosphonate is unique due to its long alkyl chain and the presence of an unsaturated bond (double bond) in the undec-10-en-1-yl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other phosphonates may not fulfill .
Properties
CAS No. |
259270-26-3 |
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Molecular Formula |
C13H26O3P- |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethoxy(undec-10-enyl)phosphinate |
InChI |
InChI=1S/C13H27O3P/c1-3-5-6-7-8-9-10-11-12-13-17(14,15)16-4-2/h3H,1,4-13H2,2H3,(H,14,15)/p-1 |
InChI Key |
FDXFCWVVOCTAIP-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC=C)[O-] |
Origin of Product |
United States |
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